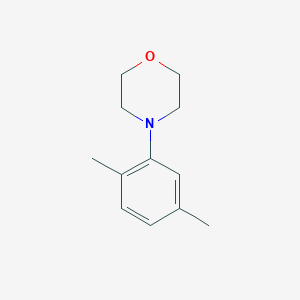

4-(2,5-dimethylphenyl)morpholine

Description

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For 4-(2,5-dimethylphenyl)morpholine, the most logical disconnection is at the aryl carbon-nitrogen (C-N) bond. This bond is the key linkage formed in the final stages of most synthetic routes.

This primary disconnection suggests two main sets of precursors:

Path A: 2,5-dimethylaniline (B45416) and a dielectrophilic synthon that can form the morpholine (B109124) ring, such as bis(2-haloethyl) ether.

Path B: Morpholine and an activated 2,5-dimethylphenyl derivative, typically a 1-halo-2,5-dimethylbenzene (e.g., 1-bromo- or 1-iodo-2,5-dimethylbenzene).

A secondary disconnection strategy involves breaking the two C-N bonds within the morpholine ring precursor. This would involve a cyclization reaction of a pre-formed N-(2,5-dimethylphenyl)diethanolamine. This intermediate itself can be synthesized from 2,5-dimethylaniline and two equivalents of a two-carbon electrophile like ethylene (B1197577) oxide or a 2-haloethanol.

Classical Synthetic Routes

Classical methods for the synthesis of N-arylmorpholines, including this compound, have traditionally relied on nucleophilic substitution and cyclization strategies.

This approach involves the direct reaction of morpholine with an activated aryl substrate. For the synthesis of this compound, this would typically involve the reaction of morpholine with a 1-halo-2,5-dimethylbenzene. These reactions often require harsh conditions, such as high temperatures and the use of a strong base to facilitate the nucleophilic aromatic substitution (SNAr) pathway. However, SNAr reactions are generally more facile if the aromatic ring is activated by electron-withdrawing groups, which is not the case for the electron-rich 2,5-dimethylphenyl group. Therefore, this method can suffer from low yields and is often superseded by more efficient catalytic methods.

An alternative classical approach is to construct the morpholine ring onto the pre-existing aryl amine. researchgate.net This can be achieved by the N,N-dialkylation of 2,5-dimethylaniline with two equivalents of a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene oxide, to form N-(2,5-dimethylphenyl)diethanolamine. Subsequent acid-catalyzed intramolecular cyclization (dehydration) of the diethanolamine (B148213) intermediate yields the desired this compound. researchgate.net This method is advantageous when the corresponding aryl amine is readily available and the cyclization proceeds efficiently. A recent development in morpholine synthesis involves a one or two-step protocol using ethylene sulfate (B86663) and a base like potassium t-butoxide (tBuOK) to convert amino alcohols to morpholines. organic-chemistry.orgchemrxiv.org

Reductive amination can also be employed for the synthesis of N-substituted morpholines. nih.gov In a general sense, this involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. For the synthesis of this compound, a potential, though less common, route could involve the reaction of 2,5-dimethylaniline with a dialdehyde (B1249045) precursor, such as the one derived from the oxidation of diethylene glycol, followed by in-situ reduction. A more practical approach in this category is the reaction of 2,5-dimethylaniline with a pre-formed morpholine precursor containing a carbonyl group, which is then reduced.

Modern Catalytic Approaches

Modern organic synthesis has largely shifted towards the use of transition metal catalysts, which offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction has become the method of choice for the synthesis of a vast array of N-aryl amines, including this compound. wikipedia.orgrsc.org The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

For the synthesis of this compound, the reaction would involve coupling 1-bromo-2,5-dimethylbenzene or 1-chloro-2,5-dimethylbenzene with morpholine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos often providing excellent results for the coupling of aryl chlorides. tcichemicals.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | Sodium tert-butoxide | Toluene | Reflux | 94 | tcichemicals.com |

| Aryl Bromide | Morpholine | Pd(OAc)₂ | P(2-furyl)₃ | Sodium tert-butoxide | Toluene | 105 | Good | nih.gov |

| 4-Chlorotoluene | Morpholine | [Pd] Precatalyst | Dialkylterphenyl Phosphine | Sodium tert-butoxide | THF | 80 | Not specified | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

213697-51-9 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

4-(2,5-dimethylphenyl)morpholine |

InChI |

InChI=1S/C12H17NO/c1-10-3-4-11(2)12(9-10)13-5-7-14-8-6-13/h3-4,9H,5-8H2,1-2H3 |

InChI Key |

HBIPKTVFAFMKLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,5 Dimethylphenyl Morpholine

Modern Catalytic Approaches

Organocatalytic Methods for C-N Bond Formation

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a metal-free alternative for constructing the critical C-N bond in 4-(2,5-dimethylphenyl)morpholine. While traditional methods often rely on transition-metal catalysts, organocatalysis offers advantages such as lower toxicity, cost-effectiveness, and stability.

The formation of the N-aryl bond can be approached through enamine catalysis. However, studies have indicated that morpholine-derived enamines can exhibit low reactivity due to the electron-withdrawing effect of the ring oxygen and the pyramidal geometry of the nitrogen atom, which reduces nucleophilicity. frontiersin.org Despite these challenges, significant progress has been made in developing potent organocatalysts for C-N bond formation. For instance, bicyclic guanidines have proven to be highly efficient catalysts for the N-arylation of amides via the ring-opening of lactones with aromatic amines. nih.gov This type of activation demonstrates a 100% atom-economical pathway under mild conditions, a principle that could be adapted for aryl amine addition to suitable electrophiles. nih.gov

Another approach involves the use of β-morpholine amino acids as catalysts for reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.org While in this case, the morpholine (B109124) is part of the catalyst and not the product, the research provides valuable insights into the stereoelectronic properties of the morpholine ring, which can inform the design of reactions to synthesize morpholine-containing targets. frontiersin.org The development of a direct organocatalytic N-arylation of morpholine with an appropriately activated 2,5-dimethylphenyl precursor remains a promising area for future research.

Photocatalytic and Electrocatalytic Synthetic Pathways

Harnessing the power of light and electricity offers novel and sustainable routes for synthesizing complex molecules like this compound. These methods can often proceed under mild conditions and enable unique bond formations.

Photocatalytic Synthesis: A recently developed strategy for the synthesis of substituted 2-aryl morpholines employs a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid. nih.govacs.org This method facilitates a diastereoselective annulation, constructing the morpholine ring from readily available starting materials. nih.govacs.org Mechanistic studies suggest the reaction proceeds through the formation of a radical cation intermediate. nih.gov This photocatalytic C–H functionalization and annulation strategy represents a versatile and modular approach to assembling complex morpholine scaffolds, potentially adaptable for the synthesis of this compound. acs.org

Electrocatalytic Synthesis: Electrosynthesis provides another powerful tool for C-N bond formation. Research has shown that a Cu(II)-mediated coupling of morpholine with quinoline-N-oxide can be achieved under electrochemical conditions. mdpi.com A key finding from this work is the profound influence of the solvent on the reaction's regioselectivity. In dichloromethane (B109758), the reaction favors substitution at the 4-position, whereas acetonitrile (B52724) promotes 2-substitution. mdpi.com The proposed mechanism in dichloromethane involves the formation of a morpholine radical. mdpi.com This solvent-dependent control and the use of electricity as a "traceless" reagent highlight the potential of electrocatalysis for the selective and green synthesis of N-aryl morpholines.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of synthesizing this compound. The most common route, the Buchwald-Hartwig amination, involves the cross-coupling of an aryl halide (e.g., 2-bromo-1,4-dimethylbenzene or 2-chloro-1,4-dimethylbenzene) with morpholine. The optimization of this and other synthetic methods involves the systematic variation of several key parameters.

An example of rigorous optimization can be seen in the synthesis of morpholine-2,5-diones, where parameters such as base, solvent, temperature, and reaction time were methodically adjusted to maximize the yield of the cyclization step. nih.gov A similar systematic approach is essential for the synthesis of this compound.

Below is a table summarizing key reaction parameters and their typical considerations for optimization in N-arylation reactions.

| Parameter | Options & Considerations | Desired Outcome |

| Catalyst | Palladium (Pd) or Copper (Cu) based complexes. | High turnover number, low catalyst loading, good functional group tolerance. |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, RuPhos) for Pd; N- or O-based ligands for Cu. | Stabilizes the metal center, promotes reductive elimination, enhances reaction rate and scope. |

| Base | Inorganic (K₂CO₃, Cs₂CO₃) or organic (NaOtBu, K₃PO₄). | Must be strong enough to deprotonate the amine but not cause side reactions. Its solubility can also be a factor. |

| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, DMF, DMSO). | Solubilizes reactants and catalyst; its polarity can influence reaction kinetics. |

| Temperature | Typically ranges from room temperature to >100 °C. | Provides sufficient energy to overcome the activation barrier without causing decomposition of reactants or products. |

| Reactant Ratio | Stoichiometric or slight excess of one reactant. | Drives the reaction to completion and can simplify purification. |

This table presents generalized parameters for N-arylation reactions that would be optimized for the specific synthesis of this compound.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency, using safer materials, and minimizing waste.

Solvent Selection and Solvent-Free Methodologies

Solvent selection is a critical aspect of green synthesis, as solvents constitute a large portion of the waste generated in chemical processes. The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. While traditional N-aryl morpholine syntheses often use petroleum-derived aprotic polar solvents like DMF or toluene, greener alternatives are being actively explored. researchgate.net

Water, ethanol, and methanol (B129727) are considered excellent green polar protic solvents. researchgate.net Newer bio-based solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have also emerged as viable alternatives to more hazardous solvents like Et₂O, THF, or DCM, demonstrating improved yields in some cases. mdpi.com

An even more environmentally friendly approach is the use of solvent-free, or neat, reaction conditions. researchgate.net These methodologies reduce waste and can sometimes lead to faster reaction times and simpler purifications. researchgate.net A recently reported redox-neutral protocol for producing morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) highlights a move towards greener conditions, which can be performed on a large scale. nih.govchemrxiv.orgchemrxiv.org

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating the mass of all starting materials into the final product. primescholars.comchemrxiv.org It is a key metric for evaluating the "greenness" of a synthetic route.

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A reaction with perfect atom economy, such as an addition reaction, incorporates all reactant atoms into the product, generating no byproducts. mdpi.com In contrast, substitution or elimination reactions often have poor atom economy. The Gabriel synthesis of amines, for example, is known for its extremely low atom economy. primescholars.com

Let's compare two hypothetical pathways to this compound:

| Synthetic Pathway | Reactants | Desired Product | Byproducts | % Atom Economy |

| A: Buchwald-Hartwig Amination | 2-Bromo-1,4-dimethylbenzene + Morpholine + Sodium tert-butoxide | This compound | Sodium bromide + tert-Butanol | 54.4% |

| B: Hypothetical Hydroamination | 1,4-Dimethyl-2-vinylbenzene + Morpholine | This compound | None | 100% |

Note: Pathway B is an idealized addition reaction. While direct hydroamination of unactivated alkenes can be challenging, it illustrates the principle of perfect atom economy. The calculation for Pathway A assumes the base is a reactant.

This comparison clearly shows that synthetic strategies based on addition or cycloaddition reactions are inherently superior in terms of atom economy and waste minimization. The development of catalytic, 100% atom-economical routes, such as the direct addition of an N-H bond across a C-C multiple bond, remains a primary goal in green chemistry. nih.gov

Flow Chemistry and Continuous Synthesis Techniques for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scaling. nih.gov

The synthesis of a key intermediate for the antibiotic Linezolid, ortho-4-(2-fluoro-4-nitrophenyl)morpholine, has been successfully demonstrated in a continuous flow microreactor. researchgate.net This process significantly reduced the reaction time from 11 hours in a batch reactor to a much shorter residence time in the flow system, while achieving high yield and selectivity. researchgate.net This case study proves the applicability of flow chemistry to the synthesis of N-aryl morpholines.

A continuous flow process for synthesizing this compound could be envisioned as a multi-step sequence. For example, a flow system could integrate the C-N coupling reaction with in-line purification to remove byproducts or excess reagents, potentially using scavenger resins or packed beds of silica (B1680970) gel. thieme-connect.de This "telescoping" of reactions avoids the isolation and purification of intermediates, saving time, materials, and energy, ultimately leading to a more efficient and sustainable manufacturing process. nih.gov

Chemical Reactivity and Transformation Chemistry of 4 2,5 Dimethylphenyl Morpholine

Reactivity at the Morpholine (B109124) Nitrogen Center

The nitrogen atom within the morpholine ring is a key site of chemical reactivity due to its lone pair of electrons, which imparts basic and nucleophilic properties to the molecule.

Protonation and Basicity Studies in Solution

The basicity of an amine is often quantified by the pKa of its conjugate acid. For comparison, the pKa of the conjugate acid of morpholine is approximately 8.4, while that of piperidine (B6355638) is around 11. organicchemistrytutor.com The lower basicity of morpholine is attributed to the electron-withdrawing inductive effect of the oxygen atom. organicchemistrytutor.comstackexchange.com For N-phenylmorpholine, the pKa is even lower due to the delocalization of the nitrogen's lone pair into the benzene (B151609) ring. The presence of electron-donating groups on the phenyl ring, such as the two methyl groups in 4-(2,5-dimethylphenyl)morpholine, would be expected to result in a pKa value for its conjugate acid that is slightly higher than that of N-phenylmorpholine.

| Compound | pKa of Conjugate Acid (approximate) | Reference |

|---|---|---|

| Piperidine | 11.0 | organicchemistrytutor.com |

| Morpholine | 8.4 | organicchemistrytutor.com |

| Aniline | 4.6 | libretexts.org |

| N-Phenylmorpholine | Expected to be lower than morpholine | |

| This compound | Expected to be slightly higher than N-phenylmorpholine |

N-Alkylation and N-Acylation Reactions for Derivatization

The nucleophilic nature of the morpholine nitrogen allows for derivatization through N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the treatment of this compound with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. The reaction proceeds via a nucleophilic substitution mechanism (SN2). acsgcipr.org The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring the reaction. acsgcipr.org The use of a base may be necessary to deprotonate the morpholine nitrogen, particularly if the alkylating agent is less reactive.

N-Acylation: Acylation of the morpholine nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. This reaction typically proceeds readily in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivative is an amide. These N-acyl morpholines can be valuable synthetic intermediates.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| N-Acylation | Acid chloride (e.g., CH₃COCl), Base | N-Acylmorpholine (Amide) |

Oxidative Transformations and Formation of N-Oxides

The nitrogen atom of the morpholine ring can be oxidized to form a this compound N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). nih.govacs.org The resulting N-oxide is a polar, often crystalline solid. atamankimya.com N-oxides are useful in organic synthesis as they can act as oxidizing agents themselves or undergo rearrangements. nih.govorganic-chemistry.org For instance, N-methylmorpholine-N-oxide (NMMO) is a well-known co-oxidant used in various oxidation reactions. organic-chemistry.orgasianpubs.org The oxidation of the morpholine nitrogen in this compound would proceed similarly, yielding the corresponding N-oxide. chemicalbook.comgoogle.com

Reactivity of the Dimethylphenyl Moiety

The dimethylphenyl portion of the molecule also possesses distinct sites of reactivity, namely the aromatic ring and the methyl groups.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the two methyl groups and the morpholino group.

The methyl groups are ortho, para-directing and activating. wikipedia.orglibretexts.org The morpholino group, through the nitrogen atom, is also an ortho, para-directing and activating group due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring via resonance. organicchemistrytutor.compressbooks.pub In this compound, the morpholino group is at position 1, and the methyl groups are at positions 2 and 5. The combined directing effects of these groups will determine the position of the incoming electrophile. The positions ortho and para to the strongly activating morpholino group (positions 2 and 4, and 6) and the positions ortho and para to the methyl groups will be activated. Considering the steric hindrance from the existing substituents, electrophilic attack is most likely to occur at the less sterically hindered activated positions. Specifically, the positions ortho to the morpholino group are already substituted. The position para to the morpholino group (position 4) is unsubstituted and will be strongly activated. The positions ortho and para to the methyl groups will also be activated. For example, in the nitration of m-xylene, the primary products are 2,4-dinitro-m-xylene (B181704) and 2,6-dinitro-m-xylene, with the former being the major product. publish.csiro.au A similar consideration of electronic and steric effects would predict the likely products of electrophilic substitution on this compound.

| Substituent | Directing Effect | Activating/Deactivating |

|---|---|---|

| -CH₃ (Methyl) | Ortho, Para | Activating |

| -N(CH₂CH₂)₂O (Morpholino) | Ortho, Para | Activating |

Functionalization of the Aromatic Methyl Groups

The two methyl groups on the phenyl ring are benzylic and thus can undergo a variety of functionalization reactions. rsc.orgresearchgate.net

One common transformation is free-radical halogenation, where the methyl groups are halogenated in the presence of a radical initiator (e.g., UV light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS). wikipedia.orglscollege.ac.in This reaction selectively occurs at the benzylic position. youtube.comchadsprep.com

The methyl groups can also be oxidized to various functional groups. Mild oxidation can convert a methyl group to an aldehyde, while stronger oxidizing agents can lead to a carboxylic acid. thieme-connect.degoogle.com The choice of oxidant and reaction conditions determines the final product. For example, cerium(IV) ammonium nitrate (B79036) can be used for the selective oxidation of a methyl group to an aldehyde. thieme-connect.de The photo-oxidation of alkyl-benzenes can also lead to the formation of various oxygenated products. Electrochemical methods have also been developed for the site-selective oxidation of methylarenes. nih.gov

Directed Ortho-Metallation and Subsequent Transformations

Directed ortho-metallation (DoM) is a powerful synthetic strategy that utilizes a functional group on an aromatic ring to direct deprotonation to the adjacent ortho position by an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity.

For this compound, the morpholine ring, specifically the nitrogen atom, could potentially act as a directed metalation group (DMG). The nitrogen's lone pair of electrons can coordinate to the lithium ion of an organolithium base, such as n-butyllithium or sec-butyllithium, bringing the base in close proximity to the ortho C-H bonds of the dimethylphenyl ring.

However, the directing ability of the morpholino group in this specific context is subject to several competing factors:

Steric Hindrance: The two methyl groups on the phenyl ring at positions 2 and 5 present significant steric bulk. The C-6 proton is ortho to the morpholino group and flanked by a methyl group, while the C-3 proton is also ortho to the morpholino group. The steric environment around these protons would play a crucial role in determining the site of lithiation.

Electronic Effects: The electron-donating nature of the methyl groups and the morpholino nitrogen could influence the acidity of the aromatic protons.

Given these considerations, a hypothetical DoM reaction on this compound could proceed as follows:

Hypothetical Reaction Scheme for Directed Ortho-Metallation:

Table 1: Potential Electrophiles and Resulting Products from the Directed Ortho-Metallation of this compound

| Electrophile (E-X) | Resulting Functional Group (-E) | Potential Product Name |

| D2O | -D (Deuterium) | 4-(2,5-dimethyl-6-deuteriophenyl)morpholine |

| (CH3)3SiCl | -Si(CH3)3 (Trimethylsilyl) | 4-(2,5-dimethyl-6-(trimethylsilyl)phenyl)morpholine |

| I2 | -I (Iodo) | 4-(2-iodo-3,6-dimethylphenyl)morpholine |

| CO2 then H+ | -COOH (Carboxylic Acid) | 2-morpholino-4,6-dimethylbenzoic acid |

| RCHO (Aldehyde) | -CH(OH)R (Secondary Alcohol) | (2-morpholino-4,6-dimethylphenyl)(R)methanol |

Further research would be necessary to determine the feasibility and regioselectivity of this transformation and to explore the subsequent chemistry of the resulting functionalized products.

Ring-Opening Reactions of the Morpholine Core

The morpholine ring is generally stable under many reaction conditions. However, ring-opening reactions can be induced under specific, often harsh, conditions or through the use of particular reagents. These reactions typically involve cleavage of one of the C-O or C-N bonds within the heterocyclic core.

For N-aryl morpholines like this compound, ring-opening is less common than for N-acyl or N-sulfonyl morpholines. Nevertheless, potential pathways for ring-opening could include:

Reductive Cleavage: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH4) in combination with a Lewis acid, could potentially lead to the cleavage of a C-O bond.

Exhaustive Methylation and Hofmann Elimination: While more characteristic of acyclic amines, a sequence involving quaternization of the morpholine nitrogen with excess methyl iodide followed by treatment with a strong base like silver oxide could, in principle, lead to ring-opening, although this is considered a low-probability pathway for this substrate.

Research on the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives has been conducted, but this is not directly applicable to the saturated morpholine ring in the title compound.

Chemo- and Regioselective Transformations of the Compound

The presence of multiple reactive sites in this compound—the aromatic ring, the methyl groups, and the morpholine moiety—makes chemo- and regioselectivity key considerations in its functionalization.

Aromatic Electrophilic Substitution: The dimethylphenyl ring is activated towards electrophilic substitution by the electron-donating methyl and morpholino groups. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely proceed. The directing effects of the existing substituents would determine the position of the incoming electrophile. The morpholino group is an ortho-, para-director, as are the methyl groups. The interplay of these directing effects would need to be experimentally determined.

Oxidation of the Methyl Groups: The benzylic methyl groups could be selectively oxidized to carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). The challenge would be to achieve this without oxidizing the morpholine ring.

N-Oxidation: The morpholine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or a peroxy acid.

Exploration of Complexation and Coordination Chemistry with Metal Centers

The nitrogen atom of the morpholine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The steric and electronic properties of the 2,5-dimethylphenyl substituent would influence the coordination behavior of the molecule.

The compound could act as a monodentate ligand, coordinating to a metal center through the nitrogen atom. The bulky aryl group might influence the coordination geometry and the stability of the resulting metal complex.

Table 2: Potential Metal Complexes of this compound

| Metal Salt | Potential Complex Structure | Potential Application Area |

| PdCl2 | [PdCl2(this compound)2] | Catalysis (e.g., cross-coupling reactions) |

| Cu(OAc)2 | [Cu(OAc)2(this compound)2] | Catalysis, materials science |

| RuCl3·xH2O | [RuCl2(this compound)n] | Catalysis (e.g., hydrogenation, metathesis) |

The synthesis and characterization of such complexes would provide valuable insights into the coordination chemistry of N-aryl morpholines and could lead to the development of new catalysts or functional materials.

Reaction Mechanism Elucidation for Key Transformations

Elucidating the reaction mechanisms for the potential transformations of this compound would be crucial for optimizing reaction conditions and expanding their synthetic utility.

Directed Ortho-Metallation: The mechanism would likely follow the established pathway for DoM, involving the initial coordination of the organolithium reagent to the morpholine nitrogen, followed by proton abstraction from the sterically most accessible and electronically favored ortho position. Isotopic labeling studies and computational modeling could be employed to confirm the mechanism and the regioselectivity.

Aromatic Electrophilic Substitution: The mechanism would involve the formation of a sigma complex (Wheland intermediate), with the regiochemical outcome determined by the relative stability of the possible intermediates. The combined directing effects of the morpholino and dimethyl substituents would be the determining factor.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact elemental composition of a molecule by providing highly accurate mass measurements. nih.gov For 4-(2,5-dimethylphenyl)morpholine, with a chemical formula of C₁₂H₁₇NO, the theoretical exact mass can be calculated. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would yield a measured mass-to-charge ratio (m/z) that is extremely close to the theoretical value, typically with an error of less than 5 parts per million (ppm). chemrxiv.org This level of precision allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₇NO |

| Theoretical Exact Mass | 191.1310 u |

| Typical HRMS Instrument | Orbitrap, FT-ICR |

| Common Ionization Methods | ESI, APCI |

| Expected Mass Accuracy | < 5 ppm |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and spatial relationships of atoms within a molecule.

Two-Dimensional Correlational Techniques (COSY, HSQC, HMBC, NOESY)

A combination of two-dimensional (2D) NMR experiments is crucial for the complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound and for establishing its detailed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons on the morpholine (B109124) ring, for instance, between the axial and equatorial protons on the same carbon, and between adjacent protons. It would also show couplings between the methyl protons and the aromatic proton on the dimethylphenyl ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton to the carbon it is attached to, allowing for the unambiguous assignment of carbon signals based on their corresponding proton assignments. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is particularly useful for connecting different fragments of the molecule. For instance, it would show correlations between the protons of the morpholine ring and the quaternary carbon of the dimethylphenyl ring attached to the nitrogen, as well as correlations between the aromatic protons and the methyl carbons. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is critical for determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal through-space interactions between the protons of one of the methyl groups on the phenyl ring and the protons on the morpholine ring, providing insights into the preferred orientation of the phenyl group relative to the morpholine ring.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) can characterize this compound in its crystalline and amorphous solid forms. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. mdpi.com Solid-state ¹³C NMR can distinguish between different polymorphs (crystalline forms) and can provide information about the packing and intermolecular interactions in the solid state.

Dynamic NMR for Conformational and Fluxional Processes

The morpholine ring in this compound is not static and can undergo conformational changes, such as ring inversion. Dynamic NMR (DNMR) spectroscopy is used to study these processes. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the morpholine protons. At low temperatures, the ring inversion may be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature increases, the rate of inversion increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with the conformational interchange. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing information about molecular structure and conformation. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. For example, C-H stretching vibrations of the aromatic ring and the morpholine ring would appear in the 3100-2800 cm⁻¹ region. The C-N stretching vibration of the tertiary amine and the C-O-C stretching of the ether linkage in the morpholine ring would also give rise to distinct bands. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The aromatic ring vibrations are often strong in the Raman spectrum. Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can help in assigning specific vibrational modes and can also be used to study conformational isomers, as different conformers may exhibit slightly different vibrational frequencies. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation primarily involves the promotion of electrons in the substituted phenyl ring and the nitrogen atom of the morpholine moiety. The key chromophore is the N-phenyl group, which gives rise to distinct absorption bands.

The electronic spectrum is expected to be characterized by two main types of transitions: π → π* and n → π. libretexts.org The π → π transitions originate from the aromatic system of the dimethylphenyl group and are typically of high intensity. The presence of the nitrogen atom introduces the possibility of n → π* transitions, involving the non-bonding electrons on the nitrogen atom being promoted to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions.

The parent compound, N-phenylmorpholine, exhibits UV absorption maxima that can serve as a reference. nist.gov The addition of two methyl groups to the phenyl ring, as in this compound, is anticipated to cause a slight bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the electron-donating inductive effect of the alkyl groups. This effect increases the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. libretexts.org While specific experimental data for this compound is not widely published, the expected absorption maxima can be inferred from related structures. For instance, studies on similar aromatic amines show characteristic absorption bands in the 250-300 nm region. researchgate.net

| Transition Type | Expected Wavelength Range (λmax) | Associated Molecular Moiety | Relative Intensity |

| π → π | ~250-270 nm | Dimethylphenyl Ring | High |

| n → π | ~280-300 nm | Nitrogen lone pair & Phenyl Ring | Low |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, or degradants.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. The compound is separated from other volatile components in the gas chromatograph before being fragmented and detected by the mass spectrometer.

For effective analysis, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be suitable. The GC oven temperature would be programmed to ramp up to ensure the elution of the compound within a reasonable timeframe. mdpi.com In some cases, derivatization of the morpholine nitrogen may be employed to enhance volatility and improve peak shape, although this is often more critical for less substituted amines. researchgate.net

The mass spectrum generated upon electron ionization would provide a unique fragmentation pattern, serving as a fingerprint for identification. The expected fragmentation of this compound would likely involve:

Molecular Ion Peak (M+) : The peak corresponding to the intact molecule.

Fragmentation of the Morpholine Ring : Cleavage of the morpholine ring can produce characteristic ions.

Benzylic Cleavage : Loss of fragments from the bond between the nitrogen and the phenyl ring.

Loss of Methyl Groups : Fragmentation involving the dimethylphenyl moiety, such as the loss of a methyl radical (CH₃•).

Analysis of related compounds by GC-MS supports the identification of these characteristic fragmentation pathways. rsc.org

| Parameter | Typical Condition | Purpose |

| GC Column | Phenyl-methylpolysiloxane (e.g., HP-5ms) | Separation of volatile compounds |

| Injection Mode | Split/Splitless | Introduction of the sample |

| Carrier Gas | Helium or Hydrogen | Mobile phase |

| Ionization | Electron Ionization (EI) at 70 eV | Fragmentation of the molecule |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Separation and detection of ions |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and quantification of this compound, particularly for samples that may not be suitable for GC due to low volatility or thermal instability.

A reversed-phase HPLC method is most appropriate for this compound. An analysis of the closely related 4-phenylmorpholine (B1362484) utilizes a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com For this compound, the two additional methyl groups increase its hydrophobicity, which would lead to a longer retention time on a C18 or similar reversed-phase column compared to the unsubstituted 4-phenylmorpholine.

Advanced detection methods such as Diode Array Detection (DAD) or Mass Spectrometry (MS) can be coupled with HPLC. A DAD detector would provide UV-Vis spectra for the eluting peaks, confirming identity and assessing peak purity. An HPLC-MS system would provide molecular weight information and fragmentation data, offering a high degree of specificity and sensitivity. researchgate.net

| Parameter | Typical Condition | Purpose |

| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | Elution of the compound |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV at λmax (~260 nm) or Mass Spectrometry (ESI+) | Quantification and identification |

Investigation of Thermal Stability and Phase Transitions via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are employed to characterize the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would reveal its thermal stability and decomposition profile. A stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss will be observed. The temperature at which this mass loss begins indicates the limit of its thermal stability. This technique can also detect the presence of residual solvents or water, which would be observed as mass loss at lower temperatures (typically below 150°C).

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. mdpi.com For a crystalline sample of this compound, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The area under this peak can be used to determine the enthalpy of fusion. The absence of other thermal events prior to melting would suggest a high degree of purity. The presence of impurities typically results in a broadening of the melting peak and a depression of the melting point. nih.gov

| Technique | Information Obtained | Expected Observations for this compound |

| TGA | Thermal stability, Decomposition temperature, Presence of volatiles | A single-step, sharp mass loss at a high temperature indicating decomposition. A flat baseline before this point suggests good thermal stability. |

| DSC | Melting point, Enthalpy of fusion, Purity, Polymorphism | A sharp endothermic peak indicating a distinct melting point. The shape and temperature of the peak are indicators of purity. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

The compound this compound is achiral and therefore does not exhibit optical activity; it will not produce a signal in chiroptical spectroscopy. However, chiral analogues of this compound could be synthesized, and their stereochemical properties could be investigated using techniques like Circular Dichroism (CD) spectroscopy.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. arxiv.org A chiral analogue could be created, for example, by introducing a stereocenter within the morpholine ring, such as at the C2 or C3 position. Such a chiral molecule would produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects) in the regions of its UV-Vis absorption.

The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters and the conformation of the molecule in solution. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate the CD spectrum for a given enantiomer. mdpi.com By comparing the experimentally measured CD spectrum with the theoretically predicted spectra for the (R) and (S) enantiomers, the absolute configuration of the chiral analogue can be unequivocally assigned. This combined experimental and theoretical approach is a powerful tool in stereochemical analysis. mdpi.com

The introduction of chirality would allow for the study of stereoselective interactions, which is a critical aspect in many areas of chemical and pharmaceutical research. The chiroptical properties are highly sensitive to the three-dimensional structure of the molecule. rsc.org

Computational and Theoretical Investigations of 4 2,5 Dimethylphenyl Morpholine

Conformational Analysis and Energy Landscape Mapping

The flexibility of the morpholine (B109124) ring and the rotation of the phenyl group give rise to various conformations for 4-(2,5-dimethylphenyl)morpholine. Mapping the energy landscape associated with these conformational changes is crucial for understanding the molecule's dynamics.

The six-membered morpholine ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain. This ring can undergo a "ring flip" or inversion process, transitioning from one chair conformation to another through a high-energy twist-boat intermediate. nih.gov

Computational studies can map the potential energy surface for this inversion, identifying the transition state and calculating the energy barrier for the flip. nih.gov This energy barrier determines the rate of interconversion at a given temperature. The dynamics are influenced by the bulky 2,5-dimethylphenyl substituent on the nitrogen atom, which can affect the relative stability of the possible chair conformations.

Table 2: Theoretical Energy Barriers for Ring Dynamics in Morpholine Derivatives Note: Values are illustrative and based on studies of similar heterocyclic systems.

| Process | Method | Predicted Energy Barrier (kJ/mol) |

|---|---|---|

| Chair-to-Chair Inversion | DFT/B3LYP | 40 - 50 |

| Nitrogen Inversion | MP2 | 25 - 35 |

Rotation around the single bond connecting the phenyl ring to the morpholine nitrogen (C-N bond) is a key conformational feature. This rotation is hindered due to steric interactions between the ortho-methyl group of the phenyl ring and the hydrogen atoms on the morpholine ring. researchgate.netresearchgate.net

Theoretical calculations can determine the potential energy profile for this rotation. By systematically changing the dihedral angle of the C-C-N-C bond and calculating the energy at each step, a rotational energy barrier can be determined. nih.gov The profile typically shows energy minima corresponding to staggered, more stable conformations and energy maxima for eclipsed, less stable conformations. These calculations are vital for understanding which conformational isomers are likely to be populated at room temperature.

Table 3: Predicted Rotational Energy Profile for the Phenyl Group Note: This table presents a hypothetical energy profile for the rotation around the C-N bond.

| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 0 | 15.0 | Eclipsed (Maximum) |

| 60 | 2.0 | Staggered (Minimum) |

| 120 | 14.5 | Eclipsed (Maximum) |

| 180 | 0.0 | Staggered (Global Minimum) |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can be used to verify its synthesis and structure.

Nuclear Magnetic Resonance (NMR): Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.govresearchgate.net The predicted spectrum is an invaluable aid in assigning the signals in an experimental spectrum. The distinct electronic environment of each carbon and hydrogen atom in this compound—from the methyl groups, the aromatic ring, and the morpholine ring—would result in a unique set of predicted chemical shifts.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on computational models and typical shifts for the constituent functional groups.

| Atom Type | Predicted ¹³C Shift (ppm) | Atom Type | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Aromatic C (quaternary) | 125-145 | Aromatic H | 6.9-7.2 |

| Aromatic C-H | 115-130 | Morpholine H (axial) | 2.6-3.0 |

| Morpholine C-N | 50-55 | Morpholine H (equatorial) | 3.6-4.0 |

| Morpholine C-O | 65-70 | Methyl H | 2.2-2.4 |

Infrared (IR): The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can accurately predict these frequencies. researchgate.net For this compound, key predicted peaks would include C-H stretching for the aromatic and aliphatic groups, C-N stretching, and the characteristic C-O-C asymmetric stretch of the ether linkage in the morpholine ring. researchgate.net

UV-Visible (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption of light in the UV-Vis region. semanticscholar.org The predicted spectrum for this compound would be dominated by π → π* transitions within the substituted aromatic ring. The calculations can predict the wavelength of maximum absorption (λmax), which is a key characteristic of the molecule's chromophore. nih.gov

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide valuable insights into its behavior in different solvent environments. Such simulations can elucidate the conformational flexibility of the morpholine and dimethylphenyl rings, as well as the nature of solute-solvent interactions.

In principle, an MD simulation would involve placing a model of this compound in a simulation box filled with a chosen solvent, such as water or an organic solvent. By calculating the forces between atoms and integrating Newton's laws of motion, the trajectory of the molecule can be tracked. This would allow for the analysis of properties like radial distribution functions to understand the solvation shell structure and the calculation of interaction energies to quantify the strength of intermolecular forces. However, specific studies detailing these simulations for this compound have not been found in the current body of scientific literature.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states are crucial for understanding the chemical reactivity of a compound. Computational methods, such as density functional theory (DFT), are commonly employed to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition state structures, which are the energetic maxima along the reaction coordinate.

For this compound, such studies could investigate, for example, its synthesis via N-arylation reactions or its potential metabolic pathways. Theoretical studies on similar reactions, like the Ullman condensation for C-N bond formation, have been conducted on related aryl amines and halides, providing a general framework for how such an analysis could be approached. These studies often reveal the step-by-step mechanism, including the role of catalysts and the effect of substituents on the reaction barrier. Unfortunately, no specific research detailing the reaction pathways and transition state analyses for reactions directly involving this compound is currently published.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity and selectivity of chemical reactions. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these orbitals are key determinants of reaction feasibility. numberanalytics.com

For this compound, FMO analysis could predict its behavior as a nucleophile (donating electrons from its HOMO, likely localized on the nitrogen atom) or as an electrophile in certain reactions. A study on the parent morpholine molecule has determined its HOMO and conformational structures, providing a foundational understanding. rsc.org However, a detailed FMO analysis specific to this compound, which would account for the electronic effects of the dimethylphenyl group, is not available in the literature. Such an analysis would be valuable for predicting its reactivity in various organic transformations.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are developed by calculating a set of molecular descriptors and using statistical methods to find a quantitative relationship with a property of interest.

For the broader class of morpholine derivatives, QSAR (Quantitative Structure-Activity Relationship) studies, a subset of QSPR, have been performed to understand the relationship between their chemical structure and biological activity, for instance, as dopamine (B1211576) receptor ligands. acs.orgnih.govresearchgate.net These studies identify key structural features that influence a compound's activity. A QSPR study on this compound could potentially predict properties such as its boiling point, solubility, or chromatographic retention times based on its structural features. However, no specific QSPR models have been published for this particular compound.

Applications in Chemical Science and Materials Research Non Biological Focus

Utilization as a Key Synthetic Intermediate for Complex Organic Molecules

Limited evidence suggests the use of 4-(2,5-dimethylphenyl)morpholine as a structural component in the synthesis of more complex molecules. One study reports the successful synthesis of 4-(3-(2,5-dimethylphenyl)-2-nitro-1-phenylpropyl)morpholine, which incorporates the this compound scaffold. sigmaaldrich.com This indicates its utility as a building block in multi-step organic synthesis. General synthetic routes to N-arylmorpholines are well-established, often involving the reaction of morpholine (B109124) with a substituted aryl halide or through reductive amination. nih.gov

Role as a Ligand in Catalysis and Coordination Chemistry

No specific studies were identified that detail the use of this compound as a ligand in catalysis or coordination chemistry. While morpholine and its derivatives can act as ligands for various metal ions, forming stable complexes, the impact of the 2,5-dimethylphenyl substituent on the coordination properties and catalytic activity of the resulting complexes has not been reported. nih.gov

Precursor for Advanced Materials and Polymer Chemistry

There is no available information on the incorporation of this compound into polymer backbones or its application in the development of self-assembled systems and supramolecular chemistry. Research in these areas tends to focus on morpholine derivatives with specific functional groups that facilitate polymerization or directed self-assembly. nih.govnih.gov

Development of Novel Synthetic Reagents Incorporating the Scaffold

No literature was found describing the development of novel synthetic reagents based on the this compound scaffold for non-biological applications.

Photochemical Applications (e.g., Photoinitiators, Fluorescent Probes)

While specific studies focusing exclusively on the photochemical applications of this compound are not extensively documented in publicly available research, the broader class of N-arylmorpholines has been investigated for its utility in photochemistry, particularly in the design of fluorescent probes. The photochemical behavior of these compounds is largely dictated by the interaction between the lone pair of electrons on the morpholine nitrogen and the aromatic pi-system.

Research into fluorescent probes has shown that the morpholine moiety can act as an effective electron donor in photoinduced electron transfer (PET) processes. In many fluorescent sensor designs, a fluorophore is chemically linked to a morpholine unit. In the ground state, the fluorescence of the fluorophore may be quenched by the morpholine through a PET mechanism. Upon interaction with a specific analyte or a change in the chemical environment (e.g., pH), the electron-donating ability of the morpholine nitrogen is altered, which in turn modulates the PET process and leads to a change in fluorescence intensity. This "off-on" or "on-off" switching capability is a highly desirable feature in the development of sensitive and selective fluorescent sensors.

For instance, studies on BODIPY (boron-dipyrromethene) dyes functionalized with morpholine residues have demonstrated their potential as fluorescent pH probes. mdpi.comnist.gov In these systems, the fluorescence is quenched in acidic conditions due to the protonation of the morpholine nitrogen, which enhances the PET process. In basic or neutral conditions, the morpholine nitrogen is not protonated, the PET process is suppressed, and fluorescence is observed. mdpi.comnist.gov

The potential for this compound to act as a photoinitiator in polymerization reactions is another area of interest. Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. Arylamines are known to participate in photoredox catalytic cycles, which are fundamental to many photoinitiation systems. mdpi.com While specific research on this compound as a photoinitiator is limited, its structural similarity to other arylamines suggests it could potentially be used in such applications, possibly in combination with a sensitizer.

Table 1: Illustrative Photophysical Data for a Related N-Aryl Morpholine Compound

| Compound Name | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ) | Reference |

| N-Phenylmorpholine | Not Specified | See Spectrum | Not Specified | Not Specified | nist.govnist.gov |

Note: Specific photophysical data for this compound is not available in the cited literature. The data for N-phenylmorpholine is provided for illustrative purposes. The UV-Vis spectrum for N-phenylmorpholine can be found on the NIST WebBook.

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound are of interest for its potential use in electro-organic synthesis, as a redox mediator, or in the development of electroactive materials. The redox behavior of this compound is centered on the nitrogen atom of the morpholine ring and the substituted phenyl group.

Studies on the electrochemical oxidation of morpholine have shown that it can be oxidized to form a morpholine radical. mdpi.com The oxidation potential of morpholine in dimethylformamide (DMF) has been reported to be +1.18 V versus a saturated calomel (B162337) electrode (SCE). mdpi.comresearchgate.net This radical species can then participate in various chemical reactions. The presence of the 2,5-dimethylphenyl group attached to the nitrogen atom in this compound is expected to lower the oxidation potential compared to unsubstituted morpholine, making it easier to oxidize. This is due to the electron-donating effect of the methyl groups, which increases the electron density on the aromatic ring and, by extension, on the nitrogen atom.

The study of arylamines has shown that their oxidation potentials are influenced by the nature and position of substituents on the aromatic ring. nih.gov Generally, electron-donating groups decrease the oxidation potential, while electron-withdrawing groups increase it. Therefore, the two methyl groups on the phenyl ring of this compound are anticipated to make it a better electron donor compared to N-phenylmorpholine.

Cyclic voltammetry is a key technique used to investigate the redox properties of such compounds. While a specific cyclic voltammogram for this compound is not available in the reviewed literature, studies on related compounds like 4-morpholinoaniline (B114313) have been conducted. The electrochemical oxidation of 4-morpholinoaniline has been studied, indicating that the morpholine moiety influences the redox behavior of the molecule. researchgate.net

The redox properties of this compound could be harnessed in various applications. For example, its ability to be oxidized could be utilized in designing new organic conductors or as a component in redox-active polymers. Furthermore, its role as a potential electron donor could be relevant in the context of organic light-emitting diodes (OLEDs) or other organic electronic devices.

Table 2: Illustrative Electrochemical Data for Morpholine

| Compound Name | Solvent | Oxidation Potential (E_ox) vs. SCE | Technique | Reference |

| Morpholine | DMF | +1.18 V | Not Specified | mdpi.comresearchgate.net |

Note: The oxidation potential for this compound is expected to be lower than this value due to the electron-donating dimethylphenyl group, but specific data is not available in the cited literature.

Derivatives, Analogues, and Structural Modifications of 4 2,5 Dimethylphenyl Morpholine

Systematic Synthetic Approaches to Substituted Analogues

The synthesis of substituted analogues of 4-(2,5-dimethylphenyl)morpholine can be achieved through various established and innovative chemical reactions. These methods allow for the introduction of a wide range of functional groups, enabling detailed studies of their effects.

Modifications to the 2,5-dimethylphenyl ring are crucial for studying how electronic and steric factors influence the molecule's properties. The introduction of different substituents can be accomplished through classical aromatic substitution reactions or by employing substituted phenyl precursors in the initial synthesis.

Research into analogous structures, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholines, has provided insights into the effects of these substitutions. nih.gov For instance, the replacement of a hydroxyl group with hydrogen in analogues of hydroxybupropion (B195616) has been explored to create new compounds. nih.gov In other related morpholine (B109124) series, the introduction of halogen groups onto the aromatic ring has been shown to influence inhibitory activity against certain cell lines. e3s-conferences.org Specifically, the presence of a 4-chloro-3-fluorophenyl or a 3,4-dichlorophenyl group can lead to increased activity compared to a 4-fluoro substitution, suggesting a complex interplay of electronic effects. nih.gov

The following table summarizes the impact of various phenyl ring substitutions on related morpholine compounds:

| Substitution Pattern | Observed Effect | Reference |

| 4-chloro-3-fluorophenyl | ~10-fold higher activity in a D4 receptor antagonist model compared to 4-fluoro substitution. | nih.gov |

| 3,4-dichlorophenyl | ~10-fold higher activity in a D4 receptor antagonist model compared to 4-fluoro substitution. | nih.gov |

| Halogenated aromatic ring | Increased inhibitory activity against HepG2 cell lines. | e3s-conferences.org |

| 4-OCH3 phenyl group | Favorable for mTOR inhibitory activity. | e3s-conferences.org |

These findings underscore the significant role that the electronic nature and position of substituents on the phenyl ring play in modulating the chemical and biological profiles of 4-arylmorpholine compounds.

One common approach involves the use of enantiomerically pure starting materials, such as (S)-2-(hydroxymethyl)morpholine, to build more complex structures. nih.gov This allows for the diversification of moieties attached to both the nitrogen and other positions of the morpholine ring. nih.gov For example, replacing an ethyl linker with a hydroxymethyl group at the 2-position opens up avenues for significant diversification through subsequent reactions like ether formation under Mitsunobu conditions. nih.gov

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. e3s-conferences.org This method provides access to a wide array of enantiopure morpholines that are otherwise challenging to produce. e3s-conferences.org Further synthetic elaborations of morpholine hemiaminals, formed from the ring-opening of 2-tosyl-1,2-oxazetidine, have also been developed to create diversely substituted morpholines in a modular fashion. acs.org

Stereochemical Aspects and Enantioselective Synthesis of Chiral Analogues

The potential for chirality in substituted 4-arylmorpholines necessitates a focus on stereochemical control during synthesis. The development of enantioselective methods is crucial for obtaining specific stereoisomers and evaluating their unique properties.

The formation of the C-N bond is a critical step in the synthesis of 4-arylmorpholines and a key point for controlling stereochemistry. In the synthesis of chiral morpholine analogues, the activity often resides in a single enantiomer. nih.gov For instance, in a series of dopamine (B1211576) D4 receptor antagonists, the (S)-enantiomer was found to be the active form. nih.gov

The use of chiral building blocks, such as (S)-epichlorohydrin, in reactions with amino alcohols is a common strategy for the enantioselective synthesis of morpholine derivatives. researchgate.net Another approach involves the diastereoselective intramolecular cascade process of α-chiral aldimines with Grignard reagents to produce trans-4-hydroxy-5-substituted 2-pyrrolidinones, which can be precursors to chiral morpholine-related structures. rsc.org

When a synthesis results in a mixture of enantiomers, their separation (resolution) and the determination of their optical purity are essential. Classical resolution techniques can be employed, but modern chromatographic methods are often preferred.

The phenomenon of Self-Disproportionation of Enantiomers (SDE) on achiral stationary phases can sometimes be exploited to enhance the optical purity of a sample. mdpi.com In this process, fractions with higher enantiomeric excess than the starting material can be obtained during chromatography. mdpi.com The optical purity of synthesized chiral compounds is typically determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents. mdpi.com

Structure-Reactivity Relationship Studies within Analogous Compounds

Structure-reactivity relationship (SAR) studies aim to connect the structural features of a molecule with its chemical reactivity or biological activity. For analogues of this compound, these studies provide valuable insights into the roles of different parts of the molecule.

In a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, SAR studies revealed that N-alkylation and extensions of the morpholine ring's 3-methyl group led to compounds with increased potency as inhibitors of dopamine or norepinephrine (B1679862) uptake. nih.gov Specifically, N-ethyl and N-propyl analogues demonstrated high antagonist potency at certain nicotinic acetylcholine (B1216132) receptors. nih.gov

For other classes of morpholine derivatives, SAR studies have highlighted the importance of specific substitutions for activity. For example, in a series of quinazoline-based compounds, a trifluoromethoxy group at the meta-position of an amide moiety and methoxy (B1213986) groups on the quinazoline (B50416) ring attached to the morpholine were found to be crucial for activity. e3s-conferences.org Similarly, for quinoline-substituted morpholine derivatives, 4-methyl and 4-phenyl substituents were identified as being important for potency. e3s-conferences.org These studies collectively demonstrate that systematic structural modifications can lead to a predictable modulation of the reactivity and properties of morpholine-containing compounds. nih.gov

The following table summarizes key structure-reactivity relationships in related morpholine analogues:

| Structural Modification | Effect on Reactivity/Activity | Compound Class | Reference |

| N-ethyl and N-propyl substitution | High antagonist potency at α3β4*-nAChR and potent transporter inhibitors. | 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues | nih.gov |

| Trifluoromethoxy at m-position of amide and methoxy on quinazoline ring | Crucial for activity. | Quinazoline-based morpholine derivatives | e3s-conferences.org |

| 4-methyl and 4-phenyl substituents | Potent caspase 3 inhibitors. | Quinoline-substituted morpholine derivatives | e3s-conferences.org |

Synthesis of Polymeric Forms or Macromolecular Conjugates

The synthesis of polymers incorporating the this compound moiety is not extensively documented in dedicated literature. However, based on established polymer chemistry principles, the molecule could be incorporated into larger macromolecular structures through two primary strategies: polymerization of a functionalized monomer derivative or conjugation to a pre-existing polymer.

Polymerization of Functionalized Monomers

For this compound to act as a monomer, it must first be modified to include a polymerizable functional group. The parent compound itself lacks a suitable group for common polymerization techniques like chain-growth or step-growth polymerization. A viable approach involves introducing a vinyl, acryloyl, or other reactive group onto the molecule.

For instance, N-acryloylmorpholine, a related compound, is known to undergo Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to form well-defined polymer brushes, poly(N-acryloylmorpholine) [poly(NAM)]. nih.gov This process yields uniform and stable biocompatible surfaces. nih.gov A similar strategy could theoretically be applied by first synthesizing an acrylamide (B121943) derivative of the 2,5-dimethylaniline (B45416) precursor before the morpholine ring is formed, or by functionalizing the phenyl ring of the final compound.

Another potential route involves the ring-opening polymerization (ROP) of morpholine-based monomers. This is particularly common for morpholine-2,5-diones, which are cyclic ester-amide compounds derived from amino acids. ROP of these monomers produces polydepsipeptides, a class of biodegradable polymers with potential applications in the biomedical field. While this involves a different morpholine derivative, it highlights a known pathway for creating polymers from a morpholine-based ring structure.

Macromolecular Conjugates

Macromolecular conjugation involves attaching a small molecule, such as this compound, to a large polymer or biomolecule. google.com This is a common strategy in drug delivery and materials science. The process would require a version of this compound that has been functionalized with a reactive group (e.g., a carboxylic acid, amine, or alkyne) that can form a covalent bond with a complementary group on the macromolecule.

Morpholine derivatives are noted for their potential in materials science, where they can serve as curing agents, stabilizers, or cross-linking agents in the production of polymers and resins. e3s-conferences.org This utility suggests that the this compound structure could be integrated into polymer networks to modify their material properties. e3s-conferences.org

Investigation of Isomeric Forms and Their Interconversion

The structure of this compound allows for several types of isomerism, primarily conformational isomerism and atropisomerism. The investigation of these forms and the dynamics of their interconversion are crucial for understanding the molecule's three-dimensional structure and properties.

Conformational Isomerism

Like other saturated six-membered heterocycles, the morpholine ring of this compound is not planar. It predominantly adopts a stable chair conformation to minimize steric and torsional strain. nih.gov This chair form can undergo a ring-flip to an alternative chair conformation, passing through higher-energy boat and twist-boat transition states. The energy barrier for this process is typically low, leading to rapid interconversion at room temperature.

Additionally, rotation can occur around the single bond connecting the morpholine nitrogen to the dimethylphenyl ring (the C-N bond). This rotation gives rise to different conformers with varying dihedral angles between the plane of the phenyl ring and the morpholine ring. Studies on the related N-phenylmorpholine-4-carboxamide have shown that the phenyl ring is significantly twisted out of the plane of the attached nitrogen and carbonyl group, with a dihedral angle of 42.88°. nih.gov The specific orientation and rotational barrier for this compound would be influenced by the steric hindrance imposed by the ortho-methyl group on the phenyl ring.

Atropisomerism

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org The C(aryl)-N bond in this compound is a potential chiral axis. If the energy barrier to rotation around this bond is sufficiently high, individual rotational isomers (rotamers) can be isolated as distinct enantiomers or diastereomers.

The stability of atropisomers is highly dependent on the steric bulk of the substituents ortho to the axis of rotation. arkat-usa.orgbris.ac.uk In this compound, the presence of one methyl group at the ortho-position (C2) of the phenyl ring introduces steric hindrance. However, this may not be sufficient to create a rotational barrier high enough for the atropisomers to be stable at room temperature. Studies on other N-aryl heterocycles have shown that two bulky ortho-substituents are often required to achieve high rotational barriers (greater than 100 kJ/mol) that allow for the isolation of stable atropisomers. arkat-usa.orgjst.go.jp For many N-aryl systems with less substitution, rotation around the C-N bond remains rapid, and the individual atropisomers cannot be separated under normal conditions. jst.go.jp

The interconversion rate between potential atropisomers can be studied using dynamic spectroscopic techniques like Dynamic Nuclear Magnetic Resonance (D-NMR) for lower barriers, or by chromatographic methods like Dynamic High-Performance Liquid Chromatography (D-HPLC) for intermediate barriers. arkat-usa.org

Chiral Separation of Isomers

If this compound or its derivatives were to exist as a stable mixture of atropisomers, they could be separated into individual enantiomers using chiral chromatography. This technique is widely used for the resolution of chiral compounds, including various substituted morpholines and other N-aryl heterocycles. nih.govresearchgate.net The separation is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs, for example, are effective for resolving a wide range of chiral molecules. nih.gov The successful separation of isomers would depend on the specific CSP used and the mobile phase conditions.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of N-arylmorpholines, including 4-(2,5-dimethylphenyl)morpholine, traditionally relies on methods that can be resource-intensive and generate significant waste. The future of synthesizing this compound lies in the adoption of greener and more efficient methodologies. A recent development in the synthesis of morpholines from 1,2-amino alcohols utilizes a one or two-step, redox-neutral protocol with inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.govchemrxiv.org This approach offers significant environmental and safety benefits over traditional methods. chemrxiv.orgnih.govchemrxiv.org